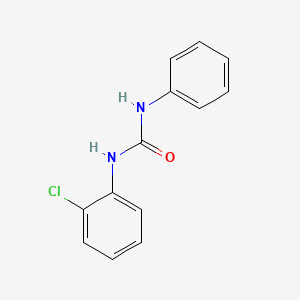

Carbanilide, 2-chloro-

Description

Contextualization of Carbanilide (B493258) Derivatives in Organic Synthesis and Applied Chemistry

Carbanilide and its derivatives, also known as N,N'-diphenylureas, represent a versatile class of organic compounds. onelook.com They are structurally defined by a urea (B33335) functional group with a phenyl group attached to each nitrogen atom. hmdb.ca These compounds serve as crucial intermediates and building blocks in a wide array of synthetic applications. ontosight.ai In organic synthesis, the urea linkage provides a stable and predictable scaffold for the construction of more complex molecules. cdnsciencepub.com

The applications of carbanilide derivatives are diverse, spanning various sectors of the chemical industry. They are utilized in the synthesis of polymers, dyes, and pigments. ontosight.ai Furthermore, their utility extends to the development of agrochemicals, including herbicides and pesticides. ontosight.ai A significant area of application is in medicinal chemistry, where the carbanilide structure is a key pharmacophore in numerous biologically active compounds. Research has demonstrated that derivatives of carbanilide exhibit a range of biological activities. ontosight.ai

Significance of Halogenated Carbanilides in Academic Inquiry

The introduction of halogen atoms, such as chlorine, onto the phenyl rings of the carbanilide structure dramatically influences the molecule's physicochemical properties and biological activity. acs.org Halogenation, particularly chlorination, is a common strategy in medicinal chemistry to modulate factors like lipophilicity, metabolic stability, and receptor binding affinity.

Halogenated carbanilides have been the subject of considerable academic research. thegoodscentscompany.com For instance, Triclocarban (B27905) (3,4,4'-trichlorocarbanilide) is a well-known antimicrobial agent that has been used in personal care products for many years. nih.gov The presence and position of the chlorine atoms are critical to its activity. The study of compounds like Carbanilide, 2-chloro- allows researchers to dissect the structure-activity relationships of halogenated carbanilides. The position of the chlorine atom, whether ortho, meta, or para, can lead to significant differences in the compound's behavior. acs.org Research into these compounds often involves studying their synthesis, spectroscopic characterization, and evaluation of their potential applications, contributing to a deeper understanding of how halogenation impacts molecular properties. nih.gov

Overview of Research Trajectories Pertaining to Structural Analogues

Research into the structural analogues of Carbanilide, 2-chloro- is an active area of investigation, aimed at exploring the chemical space around this core structure to discover new compounds with enhanced or novel properties. These investigations typically follow several key trajectories.

One major research direction is the synthesis and evaluation of analogues with different halogen substitutions. This includes varying the type of halogen (e.g., fluorine, bromine), the number of halogens, and their positions on the phenyl rings. For example, compounds like 3-trifluoromethyl-4,4'-dichlorocarbanilide have been synthesized and studied. nih.gov

Another trajectory focuses on modifying the non-halogenated phenyl ring or the urea linkage itself. This can involve introducing other functional groups to alter the electronic and steric properties of the molecule. The synthesis of carbanilide derivatives bearing p-chlorophenoxy substituents is one such example. acs.org

Furthermore, research extends to the synthesis of more complex heterocyclic systems derived from carbanilide precursors. For instance, carbanilides can undergo intramolecular cyclization reactions to form hydantoins and other fused heterocyclic structures. researchgate.net These studies on structural analogues are often supported by computational modeling to predict properties and guide synthetic efforts. researchgate.net The collective findings from these research trajectories contribute to a comprehensive understanding of the structure-property relationships within the broader class of substituted carbanilides.

Data Tables

Table 1: Properties of Selected Carbanilide Derivatives

| Compound Name | Molecular Formula | Key Feature/Application | Reference |

|---|---|---|---|

| Carbanilide | C₁₃H₁₂N₂O | Parent compound of the carbanilide class. hmdb.ca | hmdb.ca |

| Carbanilide, 2-chloro- | C₁₃H₁₁ClN₂O | Subject of this article, a mono-chlorinated derivative. | |

| Triclocarban (TCC) | C₁₃H₉Cl₃N₂O | Widely used antimicrobial agent. nih.gov | nih.gov |

| 3-Trifluoromethyl-4,4'-dichlorocarbanilide (TFC) | C₁₄H₉Cl₂F₃N₂O | An antibacterial agent and structural analogue. nih.gov | nih.gov |

Table 2: Research Focus on Carbanilide Analogues

| Analogue Class | Research Focus | Example Compound(s) | Reference(s) |

|---|---|---|---|

| Polyhalogenated Carbanilides | Understanding the effect of multiple halogen substitutions on activity. | 3,4,4'-Trichlorocarbanilide (TCC) | nih.gov |

| Mixed-Halogenated Carbanilides | Exploring combinations of different halogens. | 3-Trifluoromethyl-4,4'-dichlorocarbanilide (TFC) | nih.gov |

| Phenoxy-Substituted Carbanilides | Investigating the impact of ether linkages. | p-Chlorophenoxy carbanilides | acs.org |

| Heterocyclic Derivatives | Synthesis of complex fused ring systems from carbanilide precursors. | Hydantoin-fused hexahydrochromeno[4,3-b]pyrroles | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGGRKQNMKAMDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80307266 | |

| Record name | Carbanilide, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2989-99-3 | |

| Record name | N-(2-Chlorophenyl)-N′-phenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2989-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbanilide, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002989993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbanilide, 2-chloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbanilide, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-CHLOROPHENYL)-3-PHENYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Elucidation for Carbanilide, 2 Chloro

Novel Synthetic Routes to Carbanilide (B493258), 2-chloro-

The development of efficient and sustainable synthetic methods for Carbanilide, 2-chloro- is a key focus of contemporary chemical research. This section explores the optimization of existing pathways, the integration of green chemistry principles, and the application of multi-component reaction strategies.

Optimization of Established Synthetic Pathways

The traditional synthesis of Carbanilide, 2-chloro- involves the reaction of 2-chloroaniline (B154045) with phenyl isocyanate. Optimization of this pathway focuses on improving yield, purity, and reaction conditions. Key parameters for optimization include the choice of solvent and catalyst.

While specific optimization studies for Carbanilide, 2-chloro- are not extensively documented in publicly available literature, analogous reactions provide insight into potential improvements. For instance, in the synthesis of other substituted ureas, the choice of solvent can significantly impact reaction rates and product isolation. Aprotic polar solvents are often favored. The use of catalysts, though not always necessary for the reaction between an amine and an isocyanate, can be explored to enhance reaction kinetics, particularly with less reactive starting materials.

An alternative approach to the direct synthesis is the post-synthesis chlorination of a parent carbanilide. Research has shown the direct halogenation of unsymmetrical N-benzyl- and N-phenylureas using trihaloisocyanuric acids as an efficient method. This suggests a potential route to Carbanilide, 2-chloro- through the controlled chlorination of N-phenylurea.

Table 1: Potential Optimization Parameters for the Synthesis of Carbanilide, 2-chloro-

| Parameter | Variation | Potential Effect |

| Solvent | Aprotic (e.g., THF, DMF) vs. Protic (e.g., Ethanol) | Affects reaction rate and solubility of reactants and products. |

| Catalyst | Lewis acids, tertiary amines | May increase reaction rate, but can also lead to side products. |

| Temperature | Room temperature vs. Elevated temperature | Influences reaction kinetics and potential for side reactions. |

| Reactant Ratio | Equimolar vs. slight excess of one reactant | Can drive the reaction to completion and affect final purity. |

Exploration of Green Chemistry Approaches in Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the synthesis of Carbanilide, 2-chloro- and its derivatives, this can be achieved through methods like microwave-assisted synthesis and the use of environmentally benign solvents.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and reduced energy consumption. nih.govresearchgate.netgoogle.com The application of microwave irradiation to the reaction of 2-chloroaniline and phenyl isocyanate could potentially offer a more sustainable route to Carbanilide, 2-chloro-. Studies on the microwave-assisted synthesis of other heterocyclic compounds have demonstrated significant improvements over conventional heating methods. google.com

The use of greener solvents, such as deep eutectic solvents (DES), is another promising area. Choline chloride-based DES, for example, can act as both solvents and catalysts in various reactions, offering a recyclable and often biodegradable alternative to traditional volatile organic compounds.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency and atom economy. While a specific MCR for the direct synthesis of Carbanilide, 2-chloro- is not prominently reported, related structures can be synthesized using this approach. For example, one-pot syntheses of 5-carboxanilide-dihydropyrimidinones have been achieved through a Biginelli-type reaction involving an aldehyde, a β-ketoanilide, and urea (B33335). This demonstrates the feasibility of incorporating the carbanilide moiety in a multi-component setup.

Synthesis of Structurally Modified Carbanilide, 2-chloro- Analogues and Derivatives

The synthesis of analogues and derivatives of Carbanilide, 2-chloro- allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. This includes modifying the substitution pattern on the aromatic rings and incorporating heterocyclic systems.

Positional Isomerism and Substituent Effects

The position of the chlorine atom on the phenyl ring significantly influences the properties of chlorocarbanilides. The synthesis of positional isomers, such as 3-chlorocarbanilide and 4-chlorocarbanilide, can be achieved by using the corresponding chloroaniline isomer (3-chloroaniline or 4-chloroaniline) in the reaction with phenyl isocyanate.

Alternatively, direct halogenation of N-phenylurea can yield a mixture of isomers. A study on the chlorination of N-butyl-N′-phenylurea with trichloroisocyanuric acid (TCCA) resulted in a mixture of ortho- and para-chlorinated products. This indicates that direct chlorination of carbanilide would likely produce a mixture of 2-chloro-, 3-chloro-, and 4-chlorocarbanilide, which would then require separation.

Table 2: Synthetic Approaches to Chlorocarbanilide Isomers

| Isomer | Synthetic Method | Starting Materials |

| Carbanilide, 2-chloro- | Isocyanate Addition | 2-Chloroaniline, Phenyl isocyanate |

| Carbanilide, 3-chloro- | Isocyanate Addition | 3-Chloroaniline, Phenyl isocyanate |

| Carbanilide, 4-chloro- | Isocyanate Addition | 4-Chloroaniline (B138754), Phenyl isocyanate |

| Mixture of Isomers | Direct Chlorination | N-Phenylurea, Chlorinating agent (e.g., TCCA) |

Heterocyclic Ring Incorporations

The incorporation of heterocyclic rings into the carbanilide structure can lead to novel compounds with interesting chemical and biological properties. This can be achieved by either starting with a heterocyclic amine or by modifying the carbanilide scaffold.

For instance, reacting a heterocyclic amine with 2-chlorophenyl isocyanate would yield a carbanilide derivative with a heterocyclic moiety. An example is the synthesis of N-(2-chloro-4-pyridyl)-N'-phenylurea from 2-chloro-4-aminopyridine and phenyl isocyanate. While not a direct modification of Carbanilide, 2-chloro-, this illustrates the principle.

Chiral Synthesis and Stereoselective Approaches

The synthesis of chiral ureas, particularly those exhibiting atropisomerism, represents a significant challenge and an active area of research. Atropisomers are stereoisomers arising from hindered rotation around a single bond, and in the case of N,N'-diaryl ureas, this can be induced by bulky ortho-substituents. acs.orgrsc.org The 2-chloro substituent in Carbanilide, 2-chloro- introduces the potential for atropisomerism, making its stereoselective synthesis a topic of considerable interest.

While specific literature on the chiral synthesis of Carbanilide, 2-chloro- is limited, several general strategies for the asymmetric synthesis of chiral ureas can be extrapolated. These methodologies primarily rely on two approaches: the use of chiral catalysts to control the stereochemical outcome of the reaction between an achiral isocyanate and an amine, or the reaction of a chiral amine or isocyanate with an achiral partner.

Organocatalysis has emerged as a powerful tool for asymmetric urea synthesis. Chiral bifunctional organocatalysts, such as those based on (thio)urea scaffolds combined with a basic moiety like an amine, have proven effective in promoting enantioselective reactions. beilstein-journals.orgresearchgate.netrsc.org These catalysts can activate the isocyanate through hydrogen bonding, while the basic site activates the amine, bringing them together in a chiral environment to favor the formation of one enantiomer over the other. For the synthesis of chiral Carbanilide, 2-chloro-, one could envision a reaction between 2-chlorophenyl isocyanate and aniline (B41778) in the presence of a suitable chiral organocatalyst.

Metal-catalyzed approaches also offer promising avenues for chiral urea synthesis. Palladium-catalyzed cross-coupling reactions have been developed for the synthesis of unsymmetrical ureas. researchgate.netorganic-chemistry.org The use of chiral ligands in these catalytic systems could potentially induce enantioselectivity. For instance, a palladium-catalyzed carboamination of an N-allylurea with an aryl halide, using a chiral phosphoramidite (B1245037) ligand, has been shown to produce chiral cyclic ureas with high enantioselectivity. rsc.org A similar strategy could be adapted for the synthesis of atropisomeric Carbanilide, 2-chloro-.

Another approach involves the desymmetrization of a prochiral or meso-urea precursor. For example, the enantioselective Pd-catalyzed carboamination of a meso-2,5-diallylpyrrolidinyl urea has been used to generate bicyclic ureas with three stereocenters. nih.gov

The following table summarizes potential chiral catalysts and their applicability to the synthesis of chiral Carbanilide, 2-chloro- based on existing literature for similar transformations.

| Catalyst Type | Chiral Ligand/Motif | Potential Application for Carbanilide, 2-chloro- Synthesis | Reference |

| Organocatalyst | Chiral (Thio)urea with a basic moiety | Enantioselective reaction of 2-chlorophenyl isocyanate and aniline. | beilstein-journals.orgresearchgate.netrsc.org |

| Palladium Catalyst | Chiral Phosphoramidite (e.g., (S)-Siphos-PE) | Asymmetric carboamination of a suitable precursor. | rsc.org |

| Copper Catalyst | Chiral N,N'-Dioxide Ligand | Potential for asymmetric isocyanide insertion reactions. | nih.gov |

| Guanidine-Urea Catalyst | Chiral Guanidine-Urea | Cooperative catalysis for enantioselective reactions. | organic-chemistry.org |

Reaction Mechanism Studies in Carbanilide, 2-chloro- Synthesis

The formation of Carbanilide, 2-chloro-, typically proceeds through the nucleophilic addition of aniline to 2-chlorophenyl isocyanate. Understanding the intricacies of this reaction mechanism, including the nature of intermediates and the factors influencing reaction rates, is crucial for optimizing synthetic protocols.

Detailed Investigation of Reaction Intermediates

The generally accepted mechanism for the reaction between an isocyanate and an amine involves a two-step process. beilstein-journals.org First, the lone pair of the amine's nitrogen atom attacks the electrophilic carbon of the isocyanate group. This initial nucleophilic attack forms a zwitterionic tetrahedral intermediate. This intermediate is highly transient and rapidly undergoes a proton transfer, either intramolecularly or facilitated by another amine molecule or the solvent, to yield the final stable urea product.

In the case of Carbanilide, 2-chloro- synthesis, the reaction would proceed as follows:

Nucleophilic Attack: Aniline attacks the carbonyl carbon of 2-chlorophenyl isocyanate.

Zwitterionic Intermediate: A short-lived zwitterionic intermediate is formed.

Proton Transfer: A proton is transferred from the aniline nitrogen to the oxygen atom of the former carbonyl group, leading to the formation of the enol form of the urea.

Tautomerization: The enol form quickly tautomerizes to the more stable keto form of N-(2-chlorophenyl)-N'-phenylurea (Carbanilide, 2-chloro-).

While direct spectroscopic observation of the zwitterionic intermediate is challenging due to its fleeting nature, its existence is supported by kinetic studies and computational models of similar reactions. beilstein-journals.org

Kinetic and Thermodynamic Studies of Formation

The presence of an electron-withdrawing chloro group on the phenyl isocyanate ring in the ortho position, as in 2-chlorophenyl isocyanate, is expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack by aniline. sci-hub.se Conversely, steric hindrance from the ortho-chloro group could potentially slow down the reaction compared to its para- or meta-substituted counterparts. sci-hub.se

Kinetic studies on the reaction of phenyl isocyanate with various amines have shown that the reaction is often catalyzed by the urea product itself (autocatalysis), which can complicate the kinetic analysis. claydenchemistry.net

The following table presents a hypothetical comparison of relative reaction rates based on the electronic and steric effects of substituents in the synthesis of substituted carbanilides.

| Isocyanate | Amine | Expected Relative Rate | Rationale |

| Phenyl isocyanate | Aniline | Baseline | Reference reaction. |

| 2-Chlorophenyl isocyanate | Aniline | Moderate to Fast | Electron-withdrawing Cl increases electrophilicity, but ortho position causes steric hindrance. |

| 4-Chlorophenyl isocyanate | Aniline | Fast | Electron-withdrawing Cl at para position increases electrophilicity without significant steric hindrance. |

| 2-Methylphenyl isocyanate | Aniline | Slow | Electron-donating and sterically hindering methyl group at ortho position decreases reactivity. |

| Phenyl isocyanate | 4-Nitroaniline | Slow | Electron-withdrawing nitro group on aniline decreases its nucleophilicity. |

Catalytic Approaches and Mechanism of Catalysis

To enhance the efficiency and selectivity of urea synthesis, various catalytic systems have been developed. These can be broadly categorized into Lewis acid and metal-based catalysts.

Lewis Acid Catalysis: Lewis acids can activate the isocyanate by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. Boron-based Lewis acids, for instance, have been shown to catalyze the decarbonylation of isocyanates, a reaction that proceeds through urea and biuret (B89757) intermediates. nih.gov The mechanism involves the formation of an adduct between the Lewis acid and the isocyanate.

Metal-Based Catalysis: Transition metal catalysts, particularly those based on palladium and copper, have been effectively employed in urea synthesis.

Palladium Catalysis: Palladium-catalyzed methods often involve the oxidative carbonylation of amines or the cross-coupling of aryl halides with a urea source. researchgate.netorganic-chemistry.org In the context of forming Carbanilide, 2-chloro-, a plausible palladium-catalyzed approach would be the coupling of 2-chloroaniline with a suitable carbonyl source or the coupling of 2-chlorophenyl isocyanate with aniline. The mechanism of palladium-catalyzed urea synthesis can vary depending on the specific reaction, but often involves intermediates such as palladium-isocyanate or palladium-carbamoyl complexes. nih.govdiva-portal.org

Copper Catalysis: Copper salts have been shown to catalyze the synthesis of unsymmetrical ureas from aryl isocyanides and O-benzoyl hydroxylamines. nih.govnih.gov The proposed mechanism involves the oxidative addition of the hydroxylamine (B1172632) to the copper(I) catalyst, followed by isocyanide insertion.

The general mechanism for a metal-catalyzed reaction between an isocyanate and an amine can be depicted as follows:

Coordination: The isocyanate and/or the amine coordinate to the metal center.

Migratory Insertion: The coordinated amine attacks the coordinated isocyanate, or a migratory insertion of the isocyanate into a metal-amide bond occurs.

Reductive Elimination: The resulting urea product is released from the metal center, regenerating the catalyst for the next cycle.

The choice of catalyst and reaction conditions can significantly influence the reaction pathway and the formation of side products. For sterically hindered ureas like Carbanilide, 2-chloro-, catalytic approaches can be particularly beneficial in overcoming the activation energy barrier.

Sophisticated Spectroscopic and Structural Characterization of Carbanilide, 2 Chloro and Its Derivatives

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by probing the vibrational modes of a molecule. nih.gov For Carbanilide (B493258), 2-chloro-, the analysis of its IR and Raman spectra allows for the assignment of specific vibrational frequencies to the stretching, bending, and torsional motions of its constituent chemical bonds and functional groups. researchgate.net

Correlation of Vibrational Frequencies with Molecular Structure

Key vibrational modes for Carbanilide, 2-chloro- are expected in the following regions:

N-H Stretching: The N-H stretching vibrations of the urea (B33335) linkage are typically observed in the 3200-3400 cm⁻¹ region. These bands are often broad in the IR spectrum due to hydrogen bonding.

C=O Stretching: The carbonyl (C=O) stretching vibration, often referred to as the Amide I band, is one of the most intense absorptions in the IR spectrum of ureas and is expected to appear in the 1630-1680 cm⁻¹ range. Its position is sensitive to the electronic environment and hydrogen bonding.

N-H Bending and C-N Stretching: The N-H in-plane bending vibrations (Amide II band) are coupled with C-N stretching modes and are typically found between 1500 and 1600 cm⁻¹.

Aromatic C-H and C=C Stretching: The stretching vibrations of the C-H bonds on the phenyl rings occur above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration for the 2-chloro-substituted phenyl ring is anticipated to be in the range of 600-800 cm⁻¹, though its exact position can be influenced by coupling with other modes.

Theoretical calculations, such as those performed using DFT methods, can provide a more detailed assignment of the vibrational modes, including the potential energy distribution (PED) for each mode, which describes the contribution of different internal coordinates to a particular vibration. nih.gov Such computational analyses are invaluable for unambiguously assigning the often-congested fingerprint region of the spectrum (below 1500 cm⁻¹). mdpi.com

Table 1: Predicted Characteristic Vibrational Frequencies for Carbanilide, 2-chloro-

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |

| N-H Stretching | 3200-3400 | IR, Raman |

| Aromatic C-H Stretching | 3000-3100 | IR, Raman |

| C=O Stretching (Amide I) | 1630-1680 | IR (strong), Raman (moderate) |

| N-H Bending (Amide II) | 1500-1600 | IR, Raman |

| Aromatic C=C Stretching | 1400-1600 | IR, Raman |

| C-Cl Stretching | 600-800 | IR, Raman |

Note: The data in this table is based on established group frequency correlations and computational studies of related phenylurea compounds. researchgate.netnih.gov

Surface-Enhanced Raman Scattering (SERS) for Trace Analysis

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that can amplify the Raman signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces, typically gold or silver. nih.gov This enhancement allows for the detection of analytes at extremely low concentrations, making SERS a promising tool for trace analysis. spectroscopyonline.com

While specific SERS studies on Carbanilide, 2-chloro- are not extensively documented, the application of SERS to the detection of other urea derivatives and aromatic compounds suggests its potential utility. researchgate.netresearchgate.net The SERS spectrum of Carbanilide, 2-chloro- would be expected to be dominated by vibrations of the parts of the molecule that interact most strongly with the metal surface. The phenyl rings and the urea moiety, with their lone pairs of electrons on nitrogen and oxygen atoms, are likely to be the primary sites of interaction.

The enhancement of specific vibrational modes in the SERS spectrum can provide insights into the orientation of the molecule on the metal surface. For instance, a strong enhancement of the aromatic ring breathing modes would suggest a perpendicular or tilted orientation of the phenyl rings with respect to the surface. SERS could be particularly valuable for the detection of Carbanilide, 2-chloro- as a potential environmental contaminant or in other applications where high sensitivity is required.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

Single Crystal X-ray Diffraction for Absolute Configuration

Single crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. researchgate.net The analysis of a single crystal of a compound provides an unambiguous determination of its molecular conformation and packing in the solid state. Although a crystal structure for Carbanilide, 2-chloro- itself is not publicly available, the structure of a closely related derivative, 1-(2-chlorophenyl)-3-(p-tolyl)urea, has been reported and provides valuable insights into the likely structural features. researchgate.net

In the structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, the molecule adopts a non-planar conformation. researchgate.net The central urea unit is approximately planar, and the two aromatic rings are twisted with respect to this plane. A key feature of the crystal packing is the formation of intermolecular hydrogen bonds between the N-H groups of the urea moiety and the carbonyl oxygen atom of a neighboring molecule, leading to the formation of one-dimensional chains or ribbons. researchgate.net This hydrogen bonding motif is a common feature in the crystal structures of phenylurea derivatives.

For a chiral molecule, SCXRD can be used to determine its absolute configuration. Carbanilide, 2-chloro- is not chiral, so this aspect of the analysis is not applicable. However, the detailed structural parameters obtained from SCXRD are essential for validating the results of computational modeling and for understanding the intermolecular interactions that govern the solid-state properties of the material.

Table 2: Crystallographic Data for the Related Compound 1-(2-chlorophenyl)-3-(p-tolyl)urea

| Parameter | Value |

| Chemical Formula | C₁₄H₁₃ClN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 23.904(2) |

| b (Å) | 4.6173(3) |

| c (Å) | 11.6906(13) |

| β (°) | 96.895(9) |

| Volume (ų) | 1281.0(2) |

| Z (molecules/unit cell) | 4 |

Source: Han, L., et al. (2024). researchgate.net

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of crystalline materials and is particularly important for the study of polymorphism. rigaku.comcreative-biostructure.com Polymorphism is the ability of a compound to exist in more than one crystalline form, and different polymorphs can exhibit distinct physical and chemical properties, such as solubility, melting point, and stability. whiterose.ac.uk

The PXRD pattern of a crystalline solid is a unique fingerprint that is determined by its crystal structure. rigaku.com Each polymorph of a compound will produce a different PXRD pattern, characterized by a unique set of peak positions (in terms of 2θ) and relative intensities. researchgate.net Therefore, PXRD is an essential tool for identifying the polymorphic form of a material, detecting polymorphic impurities, and monitoring polymorphic transformations that may occur during manufacturing or storage. nih.gov

While there are no specific reports on the polymorphism of Carbanilide, 2-chloro-, many phenylurea derivatives are known to exhibit this phenomenon. The potential for polymorphism in Carbanilide, 2-chloro- should be considered, as different crystal forms could arise from variations in crystallization conditions. A systematic polymorphism screen, using techniques such as crystallization from different solvents or at different temperatures, coupled with PXRD analysis, would be necessary to identify and characterize any potential polymorphs of this compound.

Theoretical and Computational Chemistry Approaches to Carbanilide, 2 Chloro

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of a wide range of molecular properties. arxiv.org These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy. nih.gov

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency. DFT calculations are employed to optimize the molecular geometry of Carbanilide (B493258), 2-chloro-, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.

A typical DFT calculation, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can establish the optimized structure. nih.govnih.gov The geometry of Carbanilide, 2-chloro- is characterized by two phenyl rings connected by a urea (B33335) bridge. The molecule is not perfectly planar due to steric hindrance, particularly from the chlorine atom at the ortho position of one phenyl ring. This substitution influences the dihedral angles between the phenyl ring and the urea functional group.

Table 1: Selected Optimized Geometrical Parameters for Carbanilide, 2-chloro- (Hypothetical DFT Data)

| Parameter | Value |

|---|---|

| C=O Bond Length | ~1.25 Å |

| C-N (Amide) Bond Length | ~1.38 Å |

| C-Cl Bond Length | ~1.74 Å |

| N-C-N Bond Angle | ~118° |

| C-N-C-C Dihedral Angle (2-chlorophenyl) | ~35-45° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For Carbanilide, 2-chloro-, the HOMO is expected to be localized primarily on the electron-rich phenyl rings, while the LUMO is likely distributed across the urea bridge, particularly the C=O group.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated: nih.govmdpi.com

Electronegativity (χ): Describes the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of modifying the electron cloud.

Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

Table 2: Calculated Quantum Chemical Parameters for Carbanilide, 2-chloro- (Hypothetical Data)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.189 |

| Electrophilicity Index (ω) | 2.79 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas with high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms. nih.gov

Blue regions indicate positive electrostatic potential, corresponding to areas with low electron density. These sites are prone to nucleophilic attack. nih.gov

Green regions represent neutral or zero potential. nih.gov

For Carbanilide, 2-chloro-, the MEP surface would show a significant negative potential (red) around the carbonyl oxygen atom due to its lone pairs, making it a primary site for hydrogen bonding and electrophilic interactions. A negative potential would also be observed around the chlorine atom. In contrast, the most positive potentials (blue) would be localized on the amide (N-H) protons, identifying them as the primary sites for nucleophilic attack and deprotonation. nih.govmdpi.com

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the static properties of single molecules, molecular modeling and dynamics simulations provide insight into the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment.

Conformational analysis involves identifying the stable spatial arrangements of atoms in a molecule (conformers) and the energy barriers for their interconversion. nih.gov Carbanilide, 2-chloro- possesses conformational flexibility due to rotation around the C-N single bonds of the urea linkage.

Computational methods can systematically explore the potential energy surface by rotating these bonds to identify low-energy conformers and the transition states that connect them. rsc.org This analysis reveals the relative stability of different conformers and the energy required for conformational changes. For Carbanilide, 2-chloro-, different arrangements of the phenyl rings relative to the carbonyl group (e.g., syn-periplanar or anti-periplanar) will have distinct energies. The presence of the bulky chlorine atom at the ortho position will likely create a higher energy barrier for rotation around the adjacent C-N bond compared to the unsubstituted phenyl side.

Table 3: Relative Energies of Hypothetical Conformers of Carbanilide, 2-chloro-

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Conformer A | Lowest energy state | 0.00 |

| Conformer B | Rotation around C-N (phenyl) | +2.5 |

| Conformer C | Rotation around C-N (2-chlorophenyl) | +4.8 |

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. rsc.org Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent by treating it as a continuous medium with a specific dielectric constant. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

For a series of phenylurea derivatives, a QSAR study would begin by synthesizing or acquiring a set of structurally related molecules and measuring a specific biological activity, such as enzyme inhibition or receptor binding affinity.

Model Development: A predictive QSAR model would then be developed by calculating various molecular descriptors for each compound and using statistical methods to find a correlation with their biological activity. For instance, studies on N-benzoyl-N'-phenylthiourea derivatives have successfully used descriptors to create QSAR models that predict anticancer activity. The resulting equation could take a form like: Log(1/IC50) = a(Descriptor 1) + b(Descriptor 2) + ... + c This model could then be used to predict the activity of new, unsynthesized phenylurea derivatives, guiding the design of more potent compounds.

Application to "Carbanilide, 2-chloro-": A hypothetical QSAR study on analogues of "Carbanilide, 2-chloro-" would involve creating derivatives by, for example, changing the position of the chloro-substituent or adding other functional groups to either phenyl ring. The biological activity of these compounds against a specific target would be measured. A resulting QSAR model could reveal that factors like the hydrophobicity or the electronic properties of the substituents are key for activity.

QSPR studies correlate structural features with physical properties like boiling point, solubility, or chromatographic retention time.

Predicting Properties: Research on phenylurea herbicides has used QSPR to predict their retention times in high-performance liquid chromatography (HPLC). Descriptors such as formation enthalpy, molecular dipole moment, and hydration free energy were used to build these predictive models.

Hypothetical QSPR for "Carbanilide, 2-chloro-": A QSPR study for "Carbanilide, 2-chloro-" could involve calculating a range of descriptors. These could include topological indices, quantum-chemical descriptors (like HOMO/LUMO energies), and constitutional descriptors (like molecular weight). These would then be correlated with experimentally determined properties. A resulting model could predict, for instance, the water solubility of new derivatives, which is a crucial parameter in drug development.

Table 1: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Phenylurea Derivatives

| Descriptor Class | Specific Descriptor Example | Relevance |

| Electronic | Dipole Moment, Partial Charges | Influences electrostatic interactions with biological targets. |

| Steric | Molecular Volume, Surface Area | Determines the fit of the molecule into a binding pocket. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Relates to membrane permeability and hydrophobic interactions. |

| Topological | Connectivity Indices | Encodes information about the branching and shape of the molecule. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the reactivity and stability of the molecule. |

This table is illustrative and based on general QSAR/QSPR principles and studies on related compounds.

Drug design strategies for phenylurea derivatives can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the biological target is unknown. It relies on the knowledge of molecules that are known to interact with the target.

Pharmacophore Modeling: A key LBDD technique is pharmacophore modeling. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For a set of active phenylurea derivatives, a pharmacophore model might identify key features like hydrogen bond donors (the N-H groups of the urea), hydrogen bond acceptors (the carbonyl oxygen), and hydrophobic regions (the phenyl rings). This model could then be used to screen large virtual libraries for new compounds that match the pharmacophore and are therefore likely to be active.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available (from X-ray crystallography or NMR, for example), SBDD can be employed.

Molecular Docking: This is a primary SBDD technique where computational algorithms predict the preferred orientation of a ligand (like "Carbanilide, 2-chloro-") when bound to a target to form a stable complex. Studies on diphenylurea derivatives as inhibitors of the enzyme transketolase have used molecular docking to predict their binding mode. These studies revealed key hydrogen bonds between the urea moiety and amino acid residues in the enzyme's active site. Such insights are invaluable for rationally designing modifications to the ligand to improve binding affinity and selectivity. For "Carbanilide, 2-chloro-", docking into a target protein could reveal how the 2-chloro substituent fits into a specific sub-pocket, guiding further optimization.

Mechanistic Investigations of Carbanilide, 2 Chloro Interactions Non Clinical Focus

Biochemical and Enzymatic Mechanism Studies

The biochemical and enzymatic interactions of Carbanilide (B493258), 2-chloro- are not extensively documented in dedicated studies. However, research on the biotransformation of triclocarban (B27905) (TCC) offers valuable insights into the potential enzymatic pathways that may involve Carbanilide, 2-chloro-.

Direct studies on the enzyme inhibition kinetics of Carbanilide, 2-chloro- are scarce. However, the metabolism of TCC, which leads to the formation of monochlorinated carbanilides, involves enzymatic processes. For instance, the biotransformation of TCC can occur through hydrolysis of its amide bonds, a reaction catalyzed by amidase enzymes. One such enzyme, TccA, has been identified in denitrifying bacteria like Ochrobactrum sp. TCC-2. This enzyme is capable of hydrolyzing the amide bonds in TCC, leading to the formation of chlorinated anilines acs.org. While this study focuses on the degradation of TCC, it suggests that the amide linkage in Carbanilide, 2-chloro- could also be a target for similar enzymatic action.

Furthermore, TCC itself has been shown to inhibit soluble epoxide hydrolase, an enzyme involved in the regulation of inflammation and blood pressure nih.gov. The inhibitory potential of its degradation products, including Carbanilide, 2-chloro-, has not been specifically elucidated but warrants further investigation.

The potential for Carbanilide, 2-chloro- to interact with cellular receptors is an area of interest, particularly in the context of endocrine disruption. Studies on TCC have indicated that it may act as an endocrine disruptor by enhancing the action of steroid hormones nih.gov. While direct evidence for Carbanilide, 2-chloro- is not available, the structural similarity to TCC suggests that it could potentially have similar effects. Further research using in vitro receptor binding assays would be necessary to determine the specific receptor interaction mechanisms of Carbanilide, 2-chloro-.

Specific molecular targets for Carbanilide, 2-chloro- have not been definitively identified. Research has primarily focused on the broader effects of TCC. The metabolism of TCC in humans and other mammals is known to be mediated by cytochrome P450 enzymes, which hydroxylate the molecule as a primary step in its detoxification and excretion pathway nih.govnih.gov. These enzymes could be considered molecular targets, as their interaction with Carbanilide, 2-chloro- would influence its metabolic fate and potential biological activity. The formation of reactive metabolites, such as quinone imines from hydroxylated TCC, has also been suggested, indicating that these reactive species could covalently bind to macromolecules, representing another potential molecular interaction nih.gov.

Photochemical and Thermal Degradation Mechanisms

The environmental fate of Carbanilide, 2-chloro- is influenced by its susceptibility to degradation under various environmental stressors, including light and heat.

Carbanilide, 2-chloro- is a known transformation product of the more widely used antimicrobial triclocarban (TCC) nih.gov. The primary pathway for the formation of monochlorocarbanilide from TCC in the environment is through reductive dechlorination nih.govnih.gov. This process involves the sequential removal of chlorine atoms from the TCC molecule.

Studies on the environmental fate of TCC have shown that it can be degraded through both biotic and abiotic processes. Aerobic biodegradation and photolysis are significant degradation pathways for TCC, leading to the formation of chlorinated anilines nih.govacs.org. It is plausible that Carbanilide, 2-chloro-, as a monochlorinated intermediate, would undergo similar degradation processes.

Photodegradation in aqueous systems is a likely degradation pathway for Carbanilide, 2-chloro-. The absorption of ultraviolet (UV) radiation can lead to the cleavage of the molecule. For the parent compound TCC, photolysis has been shown to result in the formation of various chlorinated anilines acs.org.

The degradation of Carbanilide, 2-chloro- is expected to produce several transformation products and intermediates. Based on the degradation pathways of TCC, the primary degradation products of Carbanilide, 2-chloro- are likely to be chlorinated anilines.

Table 1: Potential Degradation Products of Carbanilide, 2-chloro-

| Degradation Pathway | Potential Products and Intermediates |

| Photodegradation | 2-chloroaniline (B154045), 4-chloroaniline (B138754), aniline (B41778), and other chlorinated aromatic compounds. |

| Thermal Degradation | 2-chlorophenyl isocyanate and aniline, or phenyl isocyanate and 2-chloroaniline. |

| Biodegradation | Hydrolysis to 2-chloroaniline and aniline. Further degradation to smaller organic molecules. |

This table is based on inferred pathways from studies on the related compound triclocarban.

Thermal decomposition of TCC has been shown to proceed through two main channels, resulting in the formation of isocyanates and anilines researchgate.net. By analogy, the thermal degradation of Carbanilide, 2-chloro- would likely yield 2-chlorophenyl isocyanate and aniline, or phenyl isocyanate and 2-chloroaniline. These chlorinated aromatic products are noted to be thermally stable researchgate.net.

Fundamental Reactivity Studies

Fundamental reactivity studies of Carbanilide, 2-chloro- are crucial for understanding its chemical behavior and potential interactions in various chemical systems. These non-clinical investigations focus on the intrinsic electronic and structural properties of the molecule to predict its reactivity. Through computational chemistry, insights into the sites susceptible to chemical attack and the energetics of bond cleavage can be elucidated.

Electrophilic and Nucleophilic Attack Site Analysis

The reactivity of an organic molecule is largely dictated by the distribution of electron density across its structure. Identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic) allows for the prediction of how the molecule will interact with other chemical species. byjus.commasterorganicchemistry.com

In Carbanilide, 2-chloro-, the primary sites for nucleophilic and electrophilic attack can be predicted by considering the electronic effects of its constituent functional groups: the urea (B33335) moiety (-NH-CO-NH-), the two phenyl rings, and the chlorine substituent. The urea group contains a carbonyl (C=O) group, which is a classic electrophilic site due to the polarization of the carbon-oxygen double bond. The oxygen atom, being more electronegative, draws electron density away from the carbonyl carbon, rendering it susceptible to attack by nucleophiles. libretexts.orgyoutube.com Conversely, the lone pairs of electrons on the oxygen and nitrogen atoms make them potential sites for electrophilic attack.

The aromatic rings are generally electron-rich and thus prone to electrophilic substitution. However, the substituents on these rings modulate their reactivity. The chlorine atom on one ring is an ortho-, para-directing deactivator for electrophilic aromatic substitution due to its inductive electron-withdrawing and resonance electron-donating effects. The urea linkage acts as an activating group, directing electrophilic attack to the ortho and para positions of the unsubstituted phenyl ring.

Computational methods, such as Density Functional Theory (DFT), can provide a more quantitative analysis of these reactive sites. By calculating the molecular electrostatic potential (MEP) and Fukui functions, regions of high and low electron density can be visualized, confirming the sites most susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Predicted Sites of Electrophilic and Nucleophilic Attack in Carbanilide, 2-chloro-

| Type of Attack | Predicted Site(s) | Justification |

| Electrophilic | Carbonyl Oxygen | High electron density due to lone pairs. |

| Nitrogen Atoms | Lone pairs of electrons are available for donation. | |

| Unsubstituted Phenyl Ring (ortho, para positions) | Activated by the electron-donating urea linkage. | |

| Nucleophilic | Carbonyl Carbon | Electron deficient due to the electronegative oxygen atom. libretexts.org |

| Chlorinated Phenyl Ring (ipso-carbon) | Potential for nucleophilic aromatic substitution. |

Bond Dissociation Energies and Reaction Barriers

Bond Dissociation Energy (BDE) is the enthalpy change required to homolytically cleave a chemical bond in the gas phase. ustc.edu.cn It is a fundamental measure of bond strength and provides critical information about the weakest bonds in a molecule, which are often the most likely to break during a chemical reaction. For Carbanilide, 2-chloro-, computational chemistry can be employed to calculate the BDE for its various bonds. rsc.orgresearchgate.net

The C-Cl bond is often a point of interest in chlorinated aromatic compounds due to its potential for cleavage in various chemical and biochemical processes. The N-C bonds of the urea linkage and the C-N bonds connecting the urea to the phenyl rings are also key to the molecule's stability.

Table 2: Hypothetical Bond Dissociation Energies (BDE) for Selected Bonds in Carbanilide, 2-chloro- *

| Bond | Hypothetical BDE (kcal/mol) |

| C-Cl | 85 |

| Phenyl-N | 110 |

| N-C (carbonyl) | 95 |

| C=O | 175 |

| N-H | 105 |

| C-H (aromatic) | 112 |

*These are illustrative values. Actual BDEs would require specific experimental or high-level computational determination. researchgate.net

Reaction barriers, or activation energies, represent the energy required to initiate a chemical reaction. They are crucial for understanding the kinetics of a reaction. chemrxiv.org Computational modeling can map the potential energy surface for a given reaction involving Carbanilide, 2-chloro-, identifying the transition state and calculating the associated energy barrier. For instance, the hydrolysis of the urea linkage would proceed through a specific transition state, and the energy of this state relative to the reactants would determine the reaction rate.

Table 3: Hypothetical Calculated Reaction Barriers for a Reaction of Carbanilide, 2-chloro- *

| Reaction | Computational Method | Hypothetical Reaction Barrier (kcal/mol) |

| Hydrolysis of the Amide Bond | DFT (B3LYP/6-31G*) | 25 |

| Nucleophilic Aromatic Substitution of Chlorine | CCSD(T)/aug-cc-pVTZ | 35 |

*These are illustrative values and would depend on the specific reaction conditions and computational level of theory.

Environmental Behavior and Remediation Technologies for Carbanilide, 2 Chloro and Its Analogues

Environmental Persistence and Distribution Studies

The persistence and distribution of phenylurea compounds in the environment are largely dictated by their interaction with soil and sediment matrices and their potential for uptake by living organisms.

Sorption and Desorption Behavior in Environmental Matrices

Sorption of phenylureas is predominantly to soil organic matter. nih.gov The extent of adsorption is often described by the Freundlich isotherm, which relates the concentration of the compound in the soil to the concentration in the solution. d-nb.infonih.gov The Freundlich adsorption coefficient (Kf) and the organic carbon-normalized adsorption coefficient (KOC) are key parameters. For phenylurea herbicides, KOC values typically range from 100 to 1000 L/kg, indicating moderate to low mobility.

Research on various phenylurea herbicides shows a clear trend: sorption increases with the compound's hydrophobicity (often estimated by the octanol-water partition coefficient, Kow) and the number of halogen substituents. nih.gov For instance, the sorption of monuron (one chlorine), diuron (two chlorines), and linuron (two chlorines) to soil follows the sequence linuron > diuron > monuron. nih.gov Given that Carbanilide (B493258), 2-chloro- is a monochlorinated phenylurea, its sorption is expected to be significant but likely less pronounced than that of its dichlorinated counterparts. Desorption can be subject to hysteresis, meaning the compound binds more strongly to soil particles over time, reducing its availability for leaching or degradation. huji.ac.il

Table 1: Sorption Coefficients for Selected Phenylurea Herbicides in Soil

| Compound | Number of Chlorine Atoms | Log Kow | KOC (L/kg) | Mobility Potential |

|---|---|---|---|---|

| Monuron | 1 | 1.93 | 80 - 180 | Moderate to High |

| Diuron | 2 | 2.87 | 380 - 480 | Low to Moderate |

| Linuron | 2 | 3.00 | 350 - 550 | Low to Moderate |

| Chlorotoluron | 1 | 2.50 | 137 - 228 | Moderate |

Note: Data compiled from various sources for illustrative purposes. KOC values can vary significantly with soil type.

Bioaccumulation Potential in Model Organisms

The bioaccumulation potential of a chemical describes its tendency to concentrate in organisms from the surrounding environment. No specific studies on the bioaccumulation of Carbanilide, 2-chloro- were found. The potential is generally estimated using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to that in the water.

For organic compounds, bioaccumulation is strongly correlated with hydrophobicity (Log Kow). Chemicals with a Log Kow between 2 and 4 are often considered to have a potential for bioaccumulation, though this can be limited by metabolic transformation within the organism. The predicted XlogP3 value (a computational model for Log Kow) for the related compound 1-(3-chlorophenyl)-3-phenylurea is 4.1, suggesting a potential for bioaccumulation. However, without experimental data, the actual BCF remains unknown. Biotransformation, including metabolic processes like hydroxylation and dechlorination, can significantly reduce the extent of bioaccumulation in vertebrates and invertebrates. nih.gov

Degradation Pathways in Natural and Engineered Systems

The environmental persistence of Carbanilide, 2-chloro- is determined by its susceptibility to breakdown through biological and chemical processes. For phenylurea herbicides, microbial degradation is typically the most significant pathway. nih.gov

Microbial Degradation and Biotransformation Processes

Microbial degradation is the primary mechanism for the dissipation of phenylurea herbicides in the environment. nih.gov Numerous bacterial and fungal species have been identified that can transform these compounds. nih.govnih.gov The initial and most common step in the biodegradation of substituted phenylureas is the hydrolysis of the urea (B33335) side chain, catalyzed by enzymes such as hydrolases and amidases. This cleavage yields a substituted aniline (B41778) and other intermediates. researchgate.net

For Carbanilide, 2-chloro-, this initial hydrolysis step would be expected to produce 2-chloroaniline (B154045) .

Expected Initial Microbial Degradation of Carbanilide, 2-chloro- 1-(2-chlorophenyl)-3-phenylurea + H₂O --(Microbial Hydrolase)--> 2-chloroaniline + Phenylamine + CO₂

Under anaerobic conditions, such as in saturated soils or sediments, another important microbial process is reductive dechlorination . In this process, microorganisms use the chlorinated compound as an electron acceptor, removing a chlorine atom and replacing it with hydrogen. tandfonline.com Studies on the dichlorinated herbicide diuron have shown its transformation to the monochlorinated product 3-(3-chlorophenyl)-1,1-dimethylurea (CPDU) in anaerobic pond sediments, confirming that reductive dechlorination occurs in this class of compounds. tandfonline.comnih.gov It is plausible that under similar conditions, Carbanilide, 2-chloro- could be dechlorinated to form 1-phenyl-3-phenylurea (diphenylurea).

Abiotic Degradation Mechanisms

Abiotic processes, primarily hydrolysis and photolysis, also contribute to the degradation of phenylurea herbicides, although often at slower rates than microbial action.

Hydrolysis: This involves the chemical breakdown of the compound by reaction with water. The stability of the urea bridge to hydrolysis is pH-dependent. While generally stable at neutral pH, the rate of hydrolysis for phenylureas can increase under acidic or basic conditions. However, for many phenylureas, the half-life for abiotic hydrolysis under typical environmental conditions (pH 5-9) is long, making it a minor degradation pathway compared to microbial processes. nih.gov

Photolysis: Photodegradation occurs when the molecule absorbs energy from sunlight, leading to its breakdown. For halogenated aromatic compounds, a primary photolytic reaction is photohydrolysis , where the chlorine atom is replaced by a hydroxyl (-OH) group. nih.gov This would transform Carbanilide, 2-chloro- into 1-(2-hydroxyphenyl)-3-phenylurea. Other photolytic reactions can include N-dealkylation and oxidation of the aromatic ring, though these are more relevant for N-alkylated phenylureas like diuron. nih.gov

Formation and Fate of Degradation Products and Metabolites

The degradation of Carbanilide, 2-chloro- is expected to generate several intermediate products, the fate of which is critical to a complete environmental assessment. Based on the pathways described for analogous compounds, the primary metabolites would likely be:

2-Chloroaniline (from microbial hydrolysis): This is a key intermediate. Chloroanilines are generally more mobile and often more toxic than the parent phenylurea herbicide. The fate of 2-chloroaniline would then depend on further microbial degradation, which typically involves hydroxylation and ring cleavage.

Diphenylurea (from reductive dechlorination): This non-chlorinated product would be expected to be less toxic and more readily biodegradable than the parent compound.

1-(2-hydroxyphenyl)-3-phenylurea (from photolysis): The introduction of a hydroxyl group generally increases a compound's water solubility and susceptibility to further microbial degradation.

Studies on other phenylurea herbicides, such as diuron, have shown that metabolites like 3,4-dichloroaniline (B118046) (3,4-DCA) can be more persistent and toxic than the original herbicide. nih.gov Therefore, a full understanding of the environmental impact of Carbanilide, 2-chloro- requires consideration of the formation, persistence, and potential effects of its degradation products.

Remediation and Treatment Technologies for Carbanilide, 2-chloro- and its Analogues

The environmental persistence of Carbanilide, 2-chloro- and related phenylurea herbicides necessitates the development of effective remediation and treatment technologies. Research into the removal of these compounds from contaminated soil and water has explored a range of physical, chemical, and biological methods. This section details the application of Advanced Oxidation Processes (AOPs), bioremediation and phytoremediation strategies, and adsorption and filtration techniques for the removal of Carbanilide, 2-chloro- and its analogues. It is important to note that while the focus is on Carbanilide, 2-chloro-, specific research on this compound is limited. Therefore, findings related to structurally similar and analogous compounds, such as other monochlorinated phenylureas and carbanilides, are included to provide a comprehensive overview of the potential remediation strategies.

Advanced Oxidation Processes (AOPs) for Removal

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). researchgate.net AOPs are particularly effective for the degradation of recalcitrant organic pollutants like phenylurea herbicides.

Ozonation and Ozone-Based AOPs:

Ozonation has been investigated for the degradation of chlorophenylurea pesticides. The degradation of mono- and dichlorophenylureas using ozone in combination with hydrogen peroxide (O3/H2O2) has been studied to understand the effect of their chemical structure on the degradation rate. nih.gov Studies have shown that the reaction with hydroxyl radicals is a major pathway for the oxidative transformation of some phenylurea herbicides. nih.gov For other related compounds, direct ozonation is the primary degradation pathway. nih.gov

The effectiveness of ozonation is influenced by the chemical structure of the phenylurea herbicide. For instance, the degradation rate of N-dimethyl phenylureas differs significantly from N-methyl N-methoxy analogues. nih.gov Mineralization, the conversion of the organic compound to inorganic substances like CO2, has been observed to contribute up to 20% in the degradation process during ozonation of some chlorophenylureas. nih.gov

Table 1: Rate Constants for the Reaction of Selected Phenylurea Herbicides with Ozone and Hydroxyl Radicals

| Compound | Rate Constant with Ozone (M⁻¹s⁻¹) | Rate Constant with OH Radicals (M⁻¹s⁻¹) |

| Isoproturon | 2191 ± 259 | (7.9 ± 0.1) x 10⁹ |

| Chlortoluron | 393.5 ± 8.4 | (6.9 ± 0.2) x 10⁹ |

| Diuron | 16.5 ± 0.6 | (6.6 ± 0.1) x 10⁵ |

| Linuron | 1.9 ± 0.2 | (5.9 ± 0.1) x 10⁹ |

Source: Adapted from a study on the kinetics of the transformation of phenyl-urea herbicides during ozonation. nih.gov

Fenton and Photo-Fenton Processes:

UV/H₂O₂ Processes:

The combination of ultraviolet (UV) radiation and hydrogen peroxide (H₂O₂) is a well-established AOP that generates hydroxyl radicals and leads to the degradation of a wide range of organic contaminants. The photodegradation of triclocarban (B27905) (TCC), a trichlorocarbanilide, has been shown to be effective using UV radiation, with the process following pseudo-first-order kinetics. researchgate.net The degradation of other contaminants of emerging concern by UV/H₂O₂ has also been demonstrated, with significant reductions in toxicity observed. escholarship.orgnih.gov

Bioremediation and Phytoremediation Strategies

Bioremediation:

Bioremediation utilizes microorganisms to break down environmental pollutants. For phenylurea herbicides, microbial degradation is a key process in their environmental fate. Both individual microbial strains and microbial consortia have been shown to degrade these compounds. nih.govmdpi.comnih.gov The degradation pathways often involve the transformation of the parent compound into less toxic substances. nih.govfrontiersin.org

The construction of microbial consortia, either through top-down or bottom-up approaches, can enhance the degradation of complex compounds. researchgate.netnih.gov These consortia can exhibit synergistic activities, where different microbial populations carry out different steps in the degradation pathway, leading to a more complete breakdown of the pollutant. mdpi.com For instance, one bacterial strain might hydrolyze the herbicide to an intermediate compound, which is then mineralized by another strain. nih.gov

Table 2: Examples of Microorganisms Involved in the Bioremediation of Phenylurea Herbicides

| Microorganism/Consortium | Degraded Compound(s) | Key Findings |

| Pseudomonas putida US2 | 2-chloroethanol | Capable of degrading the compound, with degradation linked to proton release. epa.gov |

| Geobacter sp. KT7 and Thauera aromatica KT9 | 2-chloro-4-nitroaniline | A mixed-species culture showed a 45% increase in degradation compared to individual strains. nih.gov |

| Microbial Consortia from activated sludge | Sulfamethoxazole | Degradation rates increased after pretreatment with ozone. nih.gov |

Note: This table includes examples of microorganisms degrading related chlorinated compounds due to the limited data on Carbanilide, 2-chloro-.

Phytoremediation:

Phytoremediation is a cost-effective, plant-based approach to remediate contaminated soil and water. nih.govvito.be Plants can remove, degrade, or contain contaminants through various mechanisms. While specific studies on the phytoremediation of Carbanilide, 2-chloro- are limited, research on other herbicides provides insights into the potential of this technology. researchgate.netvito.be

The effectiveness of phytoremediation can be enhanced by using herbicide-safeners, which are chemicals that increase a plant's tolerance to herbicides and can boost their detoxification metabolism. escholarship.org Furthermore, the plant microbiome plays a crucial role in the degradation of xenobiotics in the rhizosphere (the soil region around the plant's roots). nih.gov

Adsorption and Filtration Techniques

Adsorption:

Adsorption is a surface phenomenon where contaminants are removed from a liquid or gas phase by accumulating on the surface of a solid adsorbent material. Activated carbon is a widely used adsorbent due to its high surface area and porosity. vito.be The adsorption capacity of activated carbon is influenced by factors such as the properties of the contaminant (e.g., molecular weight, solubility), the characteristics of the activated carbon, and environmental conditions like temperature and pH. sentryair.comcarbotecnia.info

Biochar, a charcoal-like material produced from the pyrolysis of biomass, has also emerged as a promising adsorbent for organic pollutants. nih.govresearchgate.net Composites of biochar with clay minerals have shown enhanced adsorption capacities for certain contaminants. nih.govresearchgate.netmdpi.com

Table 3: Adsorption Capacities of Activated Carbon for Different Odorous Compounds

| Compound | Adsorption Capacity (mg/g) |

| Hydrogen sulfide (H₂S) | 0.2 |

| Ammonia (NH₃) | 4.2 |

| Acetaldehyde (AA) | 6.3 |

| Methyl mercaptan (MM) | 6.6 |

| Trimethylamine (TMA) | 35.7 |

Source: Adapted from a study on the adsorption capacity of activated carbon for odors from medical waste. mdpi.com This table is illustrative of the variability in adsorption capacity for different compounds.

Filtration:

Membrane filtration processes, such as nanofiltration (NF) and ultrafiltration (UF), are effective in removing dissolved organic contaminants, including phenylurea herbicides, from water. nih.govnih.govresearchgate.net Nanofiltration membranes, with their small pore sizes, can achieve high rejection rates for these compounds. nih.gov The removal efficiency is influenced by the properties of the membrane, the operating conditions (e.g., pressure, temperature), and the characteristics of the water matrix. nih.govresearchgate.net

Coupling membrane filtration with other treatment processes, such as coagulation and adsorption, can enhance the removal of trace organic compounds and mitigate membrane fouling. nih.govresearchgate.net

Advanced Analytical Method Development and Validation for Carbanilide, 2 Chloro

Chromatographic Separation Techniques

Chromatography is the cornerstone for the selective separation of Carbanilide (B493258), 2-chloro- from complex sample matrices. The choice of technique depends on the analyte's physicochemical properties, including polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the most widely applied technique for the analysis of phenylurea compounds due to their polarity and thermal instability, which can complicate gas chromatographic analysis. chromatographyonline.com A reversed-phase HPLC (RP-HPLC) method is typically preferred for the separation of Carbanilide, 2-chloro-.

Method development involves the systematic optimization of several key parameters to achieve adequate resolution, peak shape, and analysis time.

Stationary Phase: A C18 column is the most common choice, offering excellent hydrophobic retention for phenylurea herbicides. Column parameters such as particle size (e.g., 1.7-5 µm) and dimensions (e.g., 2.1-4.6 mm internal diameter, 50-250 mm length) are selected to balance separation efficiency with analysis speed and pressure constraints. mdpi.comuan.edu.mx

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component. uan.edu.mxsludgenews.org Gradient elution, where the proportion of the organic solvent is increased during the run, is often necessary to elute compounds with a wide range of polarities and to ensure sharp peaks. The aqueous phase can be modified with buffers, such as ammonium (B1175870) acetate (B1210297) or ammonium formate, to control pH and improve peak shape, especially when interfacing with mass spectrometry. sludgenews.org

Detection: A Diode Array Detector (DAD) or UV detector is commonly used for quantification, with the detection wavelength set near the absorbance maximum of the analyte (typically around 210-254 nm for phenylureas). chromatographyonline.comuan.edu.mx

The validation of the developed HPLC method would be performed according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). uan.edu.mx

Table 1: Representative HPLC Method Parameters for Carbanilide, 2-chloro- Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 100 x 2.1 mm, 2.6 µm |

| Mobile Phase A | Water with 2 mM Ammonium Formate + 0.1% Formic Acid |

| Mobile Phase B | Methanol with 2 mM Ammonium Formate + 0.1% Formic Acid |

| Gradient | 40% B to 98% B over 5 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 5 µL |

| Detector | Diode Array Detector (DAD) at 245 nm |

Direct analysis of phenylurea herbicides by Gas Chromatography (GC) is challenging due to their low volatility and thermal lability, which can lead to degradation in the hot injection port. researchgate.net Therefore, a derivatization step is typically required to convert Carbanilide, 2-chloro- into a more volatile and thermally stable analogue prior to GC analysis.

Common derivatization strategies include:

Silylation: Reaction with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.

Acylation: Using reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or trifluoroacetic anhydride (TFAA) to form stable, electron-capturing derivatives suitable for Electron Capture Detection (ECD). researchgate.net